![molecular formula C16H18FN3O3S B2470310 2-((4-fluorophenyl)thio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034462-47-8](/img/structure/B2470310.png)
2-((4-fluorophenyl)thio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired yield, cost of starting materials, and other factors. Unfortunately, without more specific information, it’s difficult to propose a detailed synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the tetrahydro-2H-pyran-4-yl group suggest that this compound could have a rigid and planar structure, which could influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
- The emergence of drug-resistant bacterial infections necessitates novel antibacterial agents with distinct mechanisms of action. Benzimidazole derivatives, including our compound, have been investigated for their antimicrobial activity . Specifically, this compound has shown potent activity against various bacterial strains.
- Benzimidazole molecules have demonstrated effectiveness against various microorganisms, including fungi . Given the rise in systemic fungal infections, compounds like ours could play a crucial role in combating fungal diseases.
- Indole derivatives, such as our compound, have been explored for their antitubercular properties . Tuberculosis remains a global health challenge, and finding new drugs to combat Mycobacterium tuberculosis is essential.
- Computational chemistry techniques, including quantum chemical calculations, can provide insights into the electronic structure, stability, and reactivity of our compound .
- Benzimidazoles are versatile bioactive heterocyclic compounds with diverse biological activities . Our compound’s scaffold combines benzimidazole, oxadiazole, and thioether moieties.
Antibacterial Agents
Antifungal Properties
Antitubercular Activity
Quantum Chemical Calculations
Bioactive Heterocyclic Scaffold
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthetic routes, studying its physical and chemical properties, and investigating its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-12-1-3-13(4-2-12)24-10-14(21)18-9-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTBQKOYHWJCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide |
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